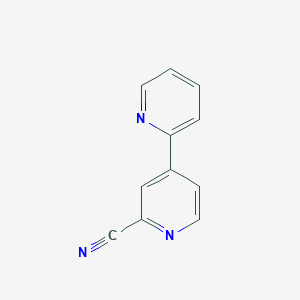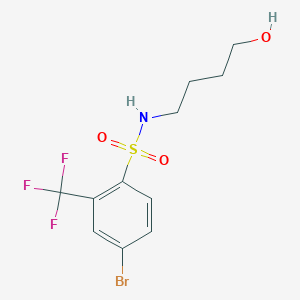
9H-Thioxanthen-9-one, diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Thioxanthen-9-one, diethyl- is an organic compound belonging to the thioxanthone family. It is characterized by its yellow to orange crystalline appearance and is known for its photoinitiating properties. This compound is widely used in various industrial applications, particularly in the field of photopolymerization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
9H-Thioxanthen-9-one, diethyl- can be synthesized through several methods. One common synthetic route involves the reaction of diphenylsulfoxide with 2,4-diethylthioxanthene-9-one in the presence of trifluoromethanesulfonic anhydride. This reaction is typically carried out in dichloromethane at temperatures ranging from -70°C to -60°C, followed by gradual warming to room temperature and stirring for several hours .
Industrial Production Methods
Industrial production of 9H-Thioxanthen-9-one, diethyl- often involves large-scale photochemical processes. These processes utilize visible light or UV radiation to initiate the reaction, making the compound suitable for applications in photopolymerization and other photochemical industries .
Análisis De Reacciones Químicas
Types of Reactions
9H-Thioxanthen-9-one, diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thioxanthene derivatives.
Substitution: It can undergo substitution reactions, particularly with halogens and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using bromine or chlorine, while amination can be carried out using amine derivatives.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Halogenated and aminated thioxanthone derivatives.
Aplicaciones Científicas De Investigación
9H-Thioxanthen-9-one, diethyl- has a wide range of scientific research applications, including:
Mecanismo De Acción
The primary mechanism of action of 9H-Thioxanthen-9-one, diethyl- involves its ability to absorb UV light. Upon exposure to UV radiation, the compound absorbs energy and undergoes electronic excitation. This excited state can deactivate through various pathways, including the emission of light (fluorescence) or the transfer of energy to other molecules. This property makes it an effective photoinitiator in photopolymerization processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Isopropylthioxanthone (ITX): Another thioxanthone derivative used as a photoinitiator.
2,4-Diethylthioxanthone: A closely related compound with similar photoinitiating properties.
Uniqueness
9H-Thioxanthen-9-one, diethyl- is unique due to its specific substitution pattern, which enhances its photoinitiating efficiency and makes it particularly suitable for applications requiring high sensitivity to UV light. Its ability to undergo various chemical reactions also adds to its versatility in different scientific and industrial applications .
Propiedades
Número CAS |
100752-97-4 |
|---|---|
Fórmula molecular |
C17H16OS |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
1,2-diethylthioxanthen-9-one |
InChI |
InChI=1S/C17H16OS/c1-3-11-9-10-15-16(12(11)4-2)17(18)13-7-5-6-8-14(13)19-15/h5-10H,3-4H2,1-2H3 |
Clave InChI |
GJZFGDYLJLCGHT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=C(C=C1)SC3=CC=CC=C3C2=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Hydroxy-2,8-dimethyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B8467428.png)


![6,8-Dibromo-2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B8467447.png)



![2-[(3-ethoxy-4-hydroxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone](/img/structure/B8467498.png)

